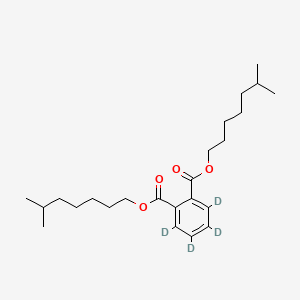

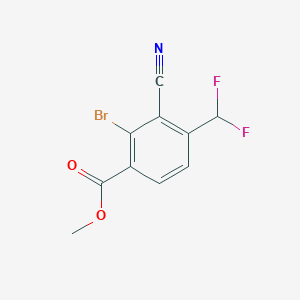

![molecular formula C13H10N4OS B1449526 N'-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide CAS No. 2197064-20-1](/img/structure/B1449526.png)

N'-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide

Overview

Description

Synthesis Analysis

Imidazopyridine is one of the important fused bicyclic 5–6 heterocycles and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . A highly efficient and straightforward synthesis of N-fused heterocyclic compounds including N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide has been achieved via a five-component cascade reaction .Molecular Structure Analysis

The molecular structure of “N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide” is unique and contributes to its diverse applications in scientific research. Imidazopyridines have displayed a broad spectrum of pharmacological and biological activities .Chemical Reactions Analysis

Imidazopyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of “N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide” contribute to its potential applications in various fields .Scientific Research Applications

Organic Synthesis and Catalysis

Heterocyclic N-oxide molecules, including those derived from pyridine and indazole, have been highlighted for their significant utility as versatile synthetic intermediates. These compounds are integral in the formation of metal complexes, design of catalysts, asymmetric catalysis and synthesis, showcasing their biological importance across various medicinal applications. Such derivatives demonstrate functionalities essential for advanced chemistry and drug development investigations, underscoring their value in organic syntheses and catalysis (Li et al., 2019).

Medicinal Chemistry and Drug Development

In medicinal chemistry, the imidazo[1,2-b]pyridazine scaffold has been identified as a key heterocyclic nucleus offering a variety of bioactive molecules. This scaffold has renewed interest in the exploration of imidazo[1,2-b]pyridazine-containing derivatives for therapeutic applications, given its structural activity relationships and the potential for enhanced pharmacokinetics profiles. This extensive review within the literature serves as a guide for medicinal chemists in the development of novel compounds (Garrido et al., 2021).

Antibacterial Applications

Synthetic imidazopyridine-based derivatives are recognized for their potential against multi-drug resistant bacterial infections. These fused heterocycles have shown diverse pharmacological profiles, superior to those of individual imidazole and pyridine moieties. Their role in combating bacterial infections and addressing antibacterial resistance underscores the ongoing research efforts to optimize these compounds for novel, potent antibacterial agents with reduced side effects (Sanapalli et al., 2022).

Antimicrobial Activities

Imidazole, a core component of these heterocyclic compounds, plays a crucial role in the pharmaceutical industry for manufacturing a range of antimicrobial agents. This includes anti-fungal drugs like ketoconazole and clotrimazole, highlighting the significance of imidazole and its derivatives in developing new compounds with antimicrobial properties. The continued synthesis of imidazole derivatives in the laboratory is essential for inhibiting the growth of new strains of organisms, showcasing the compound's active role in microbial resistance (American Journal of IT and Applied Sciences Research, 2022).

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

It is known that imidazo[1,2-a]pyridines can be functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies could potentially influence the interaction of N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide with its targets.

Biochemical Pathways

The functionalization of imidazo[1,2-a]pyridines is known to involve radical reactions . These reactions could potentially affect various biochemical pathways.

Result of Action

It is known that imidazo[1,2-a]pyridines can play anti-cancer roles by binding and inhibiting certain proteins . This could potentially be one of the effects of N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide’s action.

Action Environment

It is known that the synthesis of imidazo[1,2-a]pyridines can be influenced by various factors such as the nature of the starting materials and the conditions of the reaction . These factors could potentially influence the action of N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide.

Future Directions

Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . This suggests that “N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide” and similar compounds may have promising futures in drug discovery and other scientific research fields.

Biochemical Analysis

Biochemical Properties

N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory activity against certain enzymes, such as kinases and proteases, which are crucial in regulating cellular processes. The interaction between N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide and these enzymes often involves binding to the active site, leading to inhibition of enzyme activity . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, further influencing their function .

Cellular Effects

N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and reduced cell survival . Furthermore, N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in decreased energy production and altered metabolic flux .

Molecular Mechanism

The molecular mechanism of action of N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For example, it can bind to the active site of kinases, preventing substrate phosphorylation and downstream signaling . Additionally, N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide can inhibit the activity of transcription factors, leading to changes in gene expression and subsequent cellular responses . These molecular interactions contribute to the compound’s overall biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. Prolonged exposure to N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings highlight the importance of considering temporal factors when evaluating the biological activity of this compound.

Dosage Effects in Animal Models

The effects of N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide have been studied in animal models to determine its dosage-dependent effects. Different dosages of this compound can lead to varying biological responses, including threshold effects and potential toxicities. At lower dosages, N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide has been shown to exhibit therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher dosages, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage regimens to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide can influence metabolic flux by inhibiting key metabolic enzymes, resulting in altered levels of metabolites and changes in cellular energy production . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Properties

IUPAC Name |

N-[(E)-thiophen-2-ylmethylideneamino]imidazo[1,2-a]pyridine-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4OS/c18-13(16-15-9-11-2-1-7-19-11)10-3-5-17-6-4-14-12(17)8-10/h1-9H,(H,16,18)/b15-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLXQARMABJGLP-OQLLNIDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=NNC(=O)C2=CC3=NC=CN3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=N/NC(=O)C2=CC3=NC=CN3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

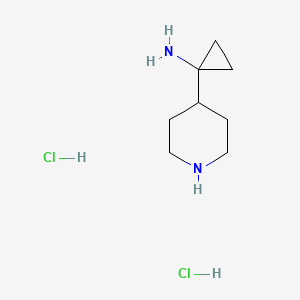

![(2S)-2,6-diamino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]hexanamide;dihydrochloride](/img/structure/B1449459.png)

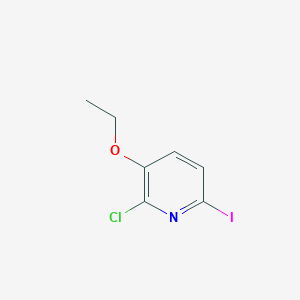

![2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1449463.png)